molecular formula C14H20FeSi2 B576372 1,1'-Bis(dimethylsilyl)ferrocene CAS No. 1295-15-4

1,1'-Bis(dimethylsilyl)ferrocene

Cat. No. B576372
CAS RN: 1295-15-4
M. Wt: 300.329
InChI Key: RITMIAJBJASQLK-UHFFFAOYSA-N
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Description

1,1’-Bis(dimethylsilyl)ferrocene is a catalytic co-initiator in free radical photopolymerization and free radical promoted cationic polymerization reactions . It is also a reactant for hydrosilylation and hydroboration reactions, platinum/nickel catalyzed selective hydrosilylation of alkynes and alkenes, and iron-catalyzed dehydrogenative coupling reactions .


Synthesis Analysis

The synthesis of 1,1’-Bis(dimethylsilyl)ferrocene involves various methods. One such method is the reaction of dimethylsilylferrocene with dicobaltoctacarbonyl, which affords the complexes containing the Si–Co σ-bond stabilized with a ferrocenyl group . Another method involves the reactions of dimethylsilylferrocene with ironpentacarbonyl and trirutheniumdodecacarbonyl, which give the ferrocenyl derivatives bridged with Si–M–Si (M = Fe or Ru) sequences inter- or intramolecularly .


Molecular Structure Analysis

The molecular structure of 1,1’-Bis(dimethylsilyl)ferrocene is represented by the empirical formula C14H22FeSi2 . The molecular weight is 302.34 .


Chemical Reactions Analysis

1,1’-Bis(dimethylsilyl)ferrocene is involved in various chemical reactions. It acts as a catalytic co-initiator in free radical photopolymerization and free radical promoted cationic polymerization reactions . It is also a reactant for hydrosilylation and hydroboration reactions, platinum/nickel catalyzed selective hydrosilylation of alkynes and alkenes, and iron-catalyzed dehydrogenative coupling reactions .


Physical And Chemical Properties Analysis

1,1’-Bis(dimethylsilyl)ferrocene has a refractive index of n20/D 1.564 (lit.) and a boiling point of 294-295 °C (lit.) . It has a density of 1.007 g/mL at 25 °C (lit.) .

Scientific Research Applications

  • Oligomeric Synthesis : 1,1'-bis(dimethylsilyl)ferrocene is used in the synthesis of oligomeric ferrocenes with dimethylsilyl bridges, which are important for their air and moisture stability properties (Miles, Ward, & Foucher, 2010).

  • Polymer Synthesis : This compound facilitates the production of silicon-organic ferrocene derivatives with functional groups, which are then converted into polymers containing 1,1'-bis(dimethylsilyl)ferrocene segments. These polymers exhibit notable thermal stability (Greber & Hallensleben, 1966).

  • Ferrocene-Containing Polymers : By using 1,1'-bis(dimethylsilyl)ferrocene in hydrosilylation polymerization, ferrocene-containing polymers are produced. These polymers are characterized by their regiochemical distributions and are useful in various applications due to their properties (Jain, Lalancette, & Sheridan, 2005).

  • Construction of Heterocycles : 1,1'-Bis(dimethylsilyl)ferrocene aids in the synthesis of unique and challenging ferrocene-based heterocycles, which have applications in various chemical processes (Verma, Verma, & Singh, 2013).

  • Synthesis of Bis(silyl)-Ferrocenophanes : This compound is utilized in the synthesis of bis(silyl)-ferrocenophanes, which are difficult to produce through other methods. The structure and properties of these compounds have been extensively studied (Majchrzak, Marciniec, Kubicki, & Pawełczyk, 2005).

  • Organosilicon Compounds Synthesis : It's used in the preparation of ferrocene-based organosilicon compounds through hydrosilylation or double silylation of carbonyl compounds (Kong, Kim, Choi, & Choi, 2007).

  • Hyperbranched Poly(boro)carbosilanes : This compound plays a crucial role in the synthesis of hyperbranched ferrocene-containing poly(boro)carbosilanes, which have considerable molecular weight and are well soluble (Kong, Schmalz, Motz, & Müller, 2011).

Safety And Hazards

1,1’-Bis(dimethylsilyl)ferrocene is classified as a flammable liquid (Flam. Liq. 3, H226) according to the GHS classification . It should be kept away from open flames, hot surfaces, and sources of ignition. Precautionary measures against static discharge should be taken .

Future Directions

While specific future directions for 1,1’-Bis(dimethylsilyl)ferrocene are not mentioned in the retrieved papers, its role as a catalytic co-initiator in various polymerization reactions suggests potential applications in the development of new polymers and materials .

properties

InChI

InChI=1S/2C7H10Si.Fe/c2*1-8(2)7-5-3-4-6-7;/h2*3-6H,1-2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RITMIAJBJASQLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)[C]1[CH][CH][CH][CH]1.C[Si](C)[C]1[CH][CH][CH][CH]1.[Fe]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20FeSi2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclopentyl(dimethyl)silicon;iron

CAS RN

1295-15-4
Record name 1,1'-Bis(dimethylsilyl)ferrocene
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Citations

For This Compound
76
Citations
D Miles, J Ward, DA Foucher - Organometallics, 2010 - ACS Publications
The solvent-free, Pt-catalyzed desilylative coupling reaction of 1,1′-bis(dimethylsilyl)ferrocene (12) at elevated temperature leads to the elimination of one dimethylsilane unit and the …
Number of citations: 6 pubs.acs.org
YK Kong, J Kim, S Choi, SB Choi - Tetrahedron letters, 2007 - Elsevier
A series of ferrocene-based organosilicon compounds have been prepared via hydrosilylation or double silylation of carbonyl compounds with 1,1′-bis(dimethylsilyl)ferrocene using (…
Number of citations: 24 www.sciencedirect.com
R Jain, RA Lalancette, JB Sheridan - Organometallics, 2005 - ACS Publications
Ferrocene-containing polymers with one and two ferrocenes per repeat unit have been prepared via hydrosilylation polymerization of dialkynes and ferrocene-containing bis-enynes …
Number of citations: 32 pubs.acs.org
JS Kim, SK Choi, JH Lee, YK Kong - Journal of the Korean …, 2007 - koreascience.kr
The reaction of 1, 1'-bis (dimethylsilyl) ferrocene with various aldehydes in the presence of a catalytic amount of Ni (PEt3) 4 lead to the acyclic products by monohydrosilylation. The …
Number of citations: 0 koreascience.kr
R Jain, H Choi, RA Lalancette, JB Sheridan - Organometallics, 2005 - ACS Publications
A series of conjugated ferrocene-based organosilicon complexes with one, two, or three ferrocene units have been prepared via hydrosilylation of alkynes with ferrocenylsilanes using …
Number of citations: 24 pubs.acs.org
IS Lee, CG Lee, YW Kwak, YS Gal - Bulletin of the Korean …, 2009 - koreascience.kr
New poly (arylene-ethynylene) s with silicon-containing ferrocene moiety in the polymer main chain were synthesized via the CC bond forming reactions of 1, 1-bis (ethynyldimethylsilyl) …
Number of citations: 6 koreascience.kr
YG Gong, JH Lee - Journal of the Korean Chemical Society, 2002 - koreascience.kr
The nickel-catalyzed reation of 1, 1'-bis (dimethysilyl) ferrocene [1] with carbonyls such as benzaldehyde, 4-cyaonbezaldehyde, trimethylacetaldehyde, acethon, and benzophenone …
Number of citations: 2 koreascience.kr
S Kotani, T Tanizawa, K Shiina, K Sonogashira - Chemistry letters, 1990 - journal.csj.jp
Treatment of dimethylsilylferrocene (1) and 1,1′-bis(dimethylsilyl)ferrocene (2) with dicobaltoctacarbonyl affords the complexes containing the Si–Co σ-bond stabilized with a …
Number of citations: 8 www.journal.csj.jp
S Kotani, T Tanizawa, T Adachi, T Yoshida… - Chemistry …, 1994 - journal.csj.jp
The reaction between equimolar amounts of 1,1′-bis(dimethylsilyl)ferrocene (3) and trirutheniumdodecacarbonyl afforded dihydrido triruthenium cluster (4) having an edge-bridge by a …
Number of citations: 7 www.journal.csj.jp
S Bruna, AM González-Vadillo, D Nieto, C Pastor… - …, 2010 - ACS Publications
A new series of vinyl-functionalized polyferrocenyl organosilicon compounds, including triferrocenylvinylsilane, (CH 2 CH)Si(Fc) 3 (7) (Fc = (η 5 -C 5 H 4 )Fe(η 5 -C 5 H 5 )), 1,3-divinyl-…
Number of citations: 31 pubs.acs.org

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